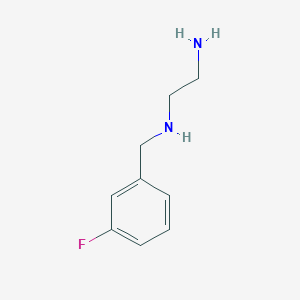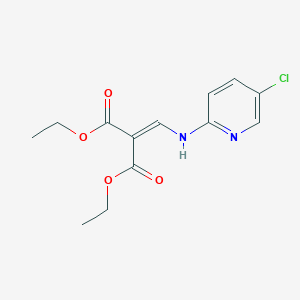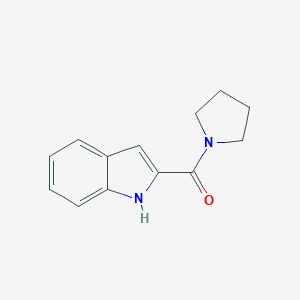
(1H-indol-2-yl)-pyrrolidin-1-yl-methanone
概要
説明
(1H-indol-2-yl)-pyrrolidin-1-yl-methanone, commonly known as IPM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. IPM is a synthetic compound that belongs to the class of indole-based research chemicals. It has a molecular formula C16H18N2O and a molecular weight of 254.33 g/mol.
作用機序
The exact mechanism of action of IPM is not yet fully understood. However, it is believed to act as a modulator of the endocannabinoid system, which is a complex signaling system involved in various physiological processes, such as pain, mood, and appetite. IPM has been shown to bind to the cannabinoid receptor type 1 (CB1) and inhibit the enzyme that breaks down endocannabinoids, leading to an increase in endocannabinoid levels.
生化学的および生理学的効果
IPM has been shown to have various biochemical and physiological effects. In vitro studies have shown that IPM can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that IPM can reduce pain and inflammation, and improve cognitive function in animal models of neurodegenerative disorders.
実験室実験の利点と制限
One advantage of using IPM in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its relatively low cost compared to other research chemicals. However, one limitation of using IPM is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research on IPM. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and neurodegenerative disorders. Another direction is to further elucidate its mechanism of action and its role in the endocannabinoid system. Additionally, future research could focus on developing new synthetic methods for IPM and its derivatives, as well as improving its solubility and bioavailability.
科学的研究の応用
IPM has been found to have potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, IPM is being investigated for its potential as a drug candidate for the treatment of various diseases, such as cancer and neurodegenerative disorders. In neuroscience, IPM is being studied for its potential as a tool to investigate the role of the endocannabinoid system in the brain. In biochemistry, IPM is being used as a probe to study protein-protein interactions.
特性
CAS番号 |
123500-70-9 |
|---|---|
製品名 |
(1H-indol-2-yl)-pyrrolidin-1-yl-methanone |
分子式 |
C13H14N2O |
分子量 |
214.26 g/mol |
IUPAC名 |
1H-indol-2-yl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C13H14N2O/c16-13(15-7-3-4-8-15)12-9-10-5-1-2-6-11(10)14-12/h1-2,5-6,9,14H,3-4,7-8H2 |
InChIキー |
WYJPNUJRKBJZKM-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC3=CC=CC=C3N2 |
正規SMILES |
C1CCN(C1)C(=O)C2=CC3=CC=CC=C3N2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

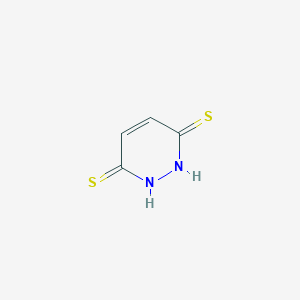
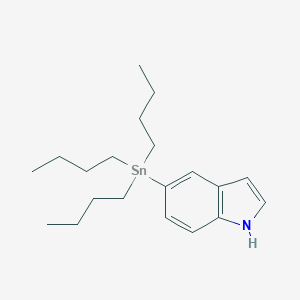
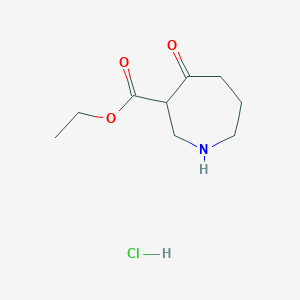
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B180438.png)
![[2-(Methoxycarbonyl)-2-propenyl]tributylstannane](/img/structure/B180441.png)
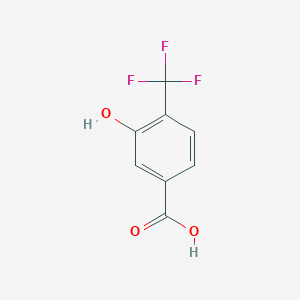
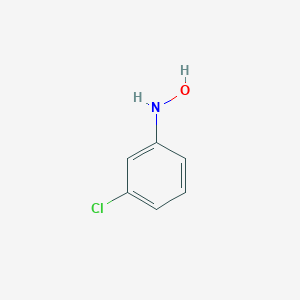
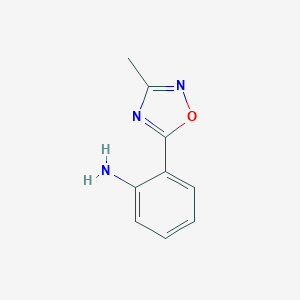

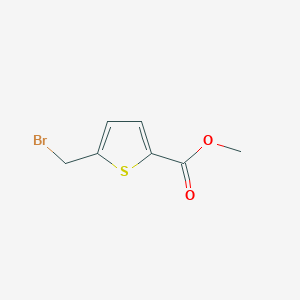
![1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B180454.png)

